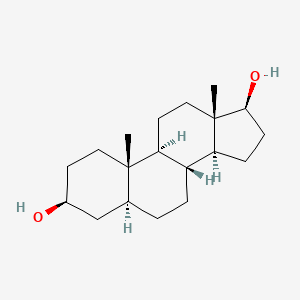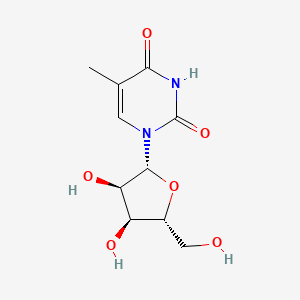
5-Methyluridine
Overview
Description
5-Methyluridine, also known as ribothymidine or thymine riboside, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar . It is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .
Mechanism of Action
Target of Action
5-Methyluridine (m5U), also known as ribothymidine, is a pyrimidine nucleoside . It is one of the most common modifications made to cellular RNA . The primary target of this compound is the RNA molecule, specifically at position 54 (part of the T arm) of eukaryotic and bacterial tRNA . This modification serves to stabilize the RNA molecule .
Mode of Action
This compound modifications are obtained by methylation at the C5 position of uridine, catalyzed by pyrimidine methylation transferase . This modification results in the stabilization of the RNA molecule, particularly in the T arm of tRNA .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the RNA modification pathway. The methylation of uridine at the C5 position to form this compound is a key step in this pathway . This modification plays a crucial role in the stability of the RNA molecule, particularly in tRNA .
Result of Action
The result of the action of this compound is the stabilization of the RNA molecule, particularly in tRNA . This stabilization is crucial for the proper functioning of the RNA molecule in protein synthesis.
Biochemical Analysis
Biochemical Properties
5-Methyluridine is one of the most common modifications made to cellular RNA . It almost universally occurs in position 54 (part of the T arm) of eukaryotic and bacterial tRNA, serving to stabilize the molecule . The same “T-loop” motif occurs in many other forms of noncoding RNA such as tmRNA and rRNA .
Cellular Effects
This compound modifications are obtained by methylation at the C5 position of uridine catalyzed by pyrimidine methylation transferase . This modification is related to the development of human diseases . Accurate identification of this compound modification sites from RNA sequences can contribute to the understanding of their biological functions and the pathogenesis of related diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its role in stabilizing the structure of tRNA . It is introduced mainly by tRNA-specific methyltransferase 2A and 2B . The methylation of uridine to form this compound is a crucial step in the post-transcriptional modification of RNA .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound
Metabolic Pathways
This compound plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, and inflammatory response . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) .
Subcellular Localization
This compound is found almost universally in position 54 (part of the T arm) of eukaryotic and bacterial tRNA This suggests that it is localized in the cytoplasm where tRNA is typically found
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyluridine can be synthesized enzymatically from adenosine and thymine. The process involves a combination of adenosine deaminase, purine nucleoside phosphorylase, pyrimidine nucleoside phosphorylase, and xanthine oxidase. Adenosine is first converted into inosine by adenosine deaminase. This compound and hypoxanthine are then synthesized from inosine and thymine by purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase. The hypoxanthine formed is converted into urate via xanthine by xanthine oxidase .
Industrial Production Methods
In industrial settings, this compound can be produced using recombinant strains of Escherichia coli. These strains overexpress purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. The cultures of these strains are used directly to synthesize this compound from thymine .
Chemical Reactions Analysis
Types of Reactions
5-Methyluridine undergoes various chemical reactions, including methylation, oxidation, and substitution.
Common Reagents and Conditions
Methylation: Catalyzed by pyrimidine methylation transferase, which adds a methyl group to the C5 position of uridine.
Oxidation: Involves the use of oxidizing agents such as xanthine oxidase.
Substitution: Involves the replacement of functional groups, often facilitated by nucleoside phosphorylases.
Major Products
The major products formed from these reactions include 5-methylcytidine and 5-methyl-2’-deoxycytidine .
Scientific Research Applications
5-Methyluridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various nucleoside analogues.
Biology: Plays a role in the stabilization of tRNA and other noncoding RNAs.
Medicine: Involved in the development of antiviral drugs and cancer treatments.
Industry: Used in the production of nucleoside analogues for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
5-Methylcytosine: Another methylated nucleoside involved in gene expression regulation.
3-Methyluridine: A methylated uridine with a methyl group at the C3 position.
Uniqueness
5-Methyluridine is unique due to its specific occurrence in the T arm of tRNA, which is not commonly seen in other nucleosides. This modification is crucial for the stability and proper functioning of tRNA molecules .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163348 | |
| Record name | Thymine riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ribothymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1463-10-1 | |
| Record name | 5-Methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymine riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymine riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyluridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMINE RIBOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS1409014A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ribothymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 187 °C | |
| Record name | Ribothymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


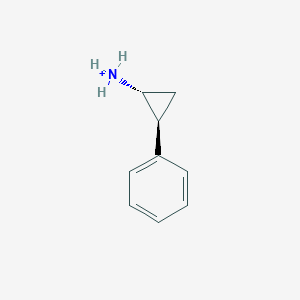




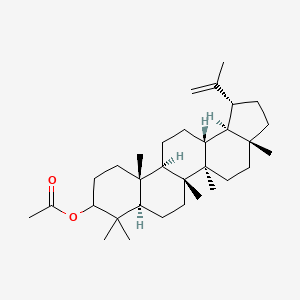

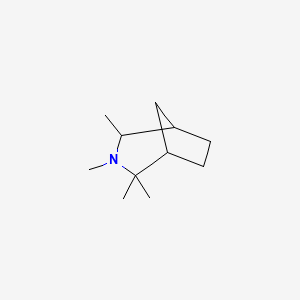
![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)


